molecular formula C9H12BrN3O B3094408 4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole CAS No. 1257844-81-7

4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole

Cat. No. B3094408
CAS RN: 1257844-81-7
M. Wt: 258.12
InChI Key: KXLIMQLEMVMSKF-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole, commonly referred to as BMPCP, is a heterocyclic compound that is widely used in the scientific research field. It is a highly active compound with a wide range of applications, from biochemical and physiological effects to laboratory experiments.

Scientific Research Applications

Synthesis and Intermediate Applications

Compounds structurally related to 4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole have been synthesized for various purposes, including as intermediates in the production of insecticides and for the development of new chemical entities with potential biological activities. For instance, derivatives of 1H-pyrazole have been synthesized as intermediates for new insecticides, showcasing the role of these compounds in agricultural chemical research (Niu Wen-bo, 2011).

Crystal Structure and Cytotoxicity

Research has also focused on the crystal structure and cytotoxicity of pyridyl-pyrazole derivatives. These studies provide insights into the molecular configurations and potential therapeutic applications of these compounds, including their selective cytotoxicity against certain cancer cell lines, without harming normal cells (Q. Huang et al., 2017).

Photoreactivity and Proton Transfer

Investigations into the photoreactivity of 2-(1H-pyrazol-5-yl)pyridines and their derivatives have revealed complex behaviors such as excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These studies highlight the unique photophysical properties of pyrazole-containing compounds, which could be leveraged in designing novel photoresponsive materials (V. Vetokhina et al., 2012).

Biological Activity

Furthermore, pyrazole derivatives have been synthesized and evaluated for their biological activities, including fungicidal and antiviral effects. These studies underscore the potential of such compounds in the development of new agrochemicals and pharmaceuticals, demonstrating their broad applicability in scientific research (Li et al., 2015).

properties

IUPAC Name

(4-bromo-5-methyl-1H-pyrazol-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-6-7(10)8(12-11-6)9(14)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLIMQLEMVMSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)N2CCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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